molecular formula C18H14N2O3 B2368109 1-(Benzofuran-2-carbonyl)indoline-2-carboxamide CAS No. 1103513-96-7

1-(Benzofuran-2-carbonyl)indoline-2-carboxamide

Cat. No. B2368109
CAS RN: 1103513-96-7
M. Wt: 306.321
InChI Key: BDJASIXWJVHXPJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . Synthetic strategies of indole 2 and 3-carboxamide derivatives were investigated .


Molecular Structure Analysis

The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring . The nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .


Chemical Reactions Analysis

The indole molecule has seven positions to accommodate different substitutions . Thus, the new derivatives of the indole can be synthesized according to these seven positions .


Physical And Chemical Properties Analysis

1-(Benzofuran-2-carbonyl)indoline-2-carboxamide has a molecular formula of C18H14N2O3 and a molecular weight of 306.321.

Scientific Research Applications

Microwave-assisted Synthesis

A study by Xie et al. (2014) describes the microwave-assisted synthesis of benzofuran-2-carboxamides, a category that includes compounds like 1-(Benzofuran-2-carbonyl)indoline-2-carboxamide. This method is significant for producing compounds with potential biological activities, such as anti-inflammatory, analgesic, and antipyretic properties (Xie et al., 2014).

Molecular Docking Studies

Sagaama et al. (2020) conducted molecular docking studies on benzofuran-carboxylic acids derivatives, examining their structural and spectroscopic properties. This research is crucial for understanding the biological activities of these compounds, including their potential as inhibitors against cancer and microbial diseases (Sagaama et al., 2020).

Catalytic Cyclization

Kumar and Liu (2006) explored the Zn(OTf)2-catalyzed cyclization of propargyl alcohols with compounds like benzofurans, which is relevant for the synthesis of compounds including this compound. This research offers insight into the mechanisms of forming such compounds (Kumar & Liu, 2006).

Use of Carbon Dioxide in Synthesis

Katritzky and Akutagawa (1986) demonstrated the use of carbon dioxide for the protection of nucleophilic centers in chemical synthesis, which can be applied to the synthesis of compounds like this compound. This approach highlights the versatility of CO2 in organic synthesis (Katritzky & Akutagawa, 1986).

Future Directions

Several indoleamide analogues were rationally designed, synthesised, and evaluated for their antitubercular and antitumour activities . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

Biochemical Analysis

Biochemical Properties

1-(Benzofuran-2-carbonyl)indoline-2-carboxamide plays a significant role in biochemical reactions, particularly due to its ability to form hydrogen bonds with a variety of enzymes and proteins. This interaction often results in the inhibition of enzyme activity, which can be leveraged for therapeutic purposes. For instance, indole derivatives, including this compound, have been shown to inhibit enzymes such as HIV-1 reverse transcriptase and renin . These interactions are crucial for the compound’s potential use in treating viral infections and hypertension.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to exhibit antiviral, anti-inflammatory, and anticancer activities . These effects are mediated through the compound’s interaction with cellular receptors and enzymes, leading to alterations in signaling pathways and gene expression profiles.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s carboxamide moiety allows it to form hydrogen bonds with enzymes and proteins, inhibiting their activity . This inhibition can lead to changes in gene expression and cellular function. For instance, the compound’s interaction with HIV-1 reverse transcriptase prevents the replication of the virus, highlighting its potential as an antiviral agent .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can maintain their activity over extended periods, although their efficacy may decrease due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibition of target enzymes and proteins, leading to prolonged therapeutic effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects may be observed . For instance, indole derivatives have been shown to cause cytotoxicity in certain cell lines at elevated concentrations, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound’s metabolism can affect its efficacy and toxicity, as metabolic products may have different biological activities . Understanding these pathways is crucial for optimizing the compound’s therapeutic potential and minimizing adverse effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments . For example, the compound may be transported into cells via specific transporters, where it can exert its effects on target enzymes and proteins.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes.

properties

IUPAC Name

1-(1-benzofuran-2-carbonyl)-2,3-dihydroindole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3/c19-17(21)14-9-11-5-1-3-7-13(11)20(14)18(22)16-10-12-6-2-4-8-15(12)23-16/h1-8,10,14H,9H2,(H2,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDJASIXWJVHXPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C2=CC=CC=C21)C(=O)C3=CC4=CC=CC=C4O3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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